Proline, 5-ethenyl-, ethyl ester, trans- (9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

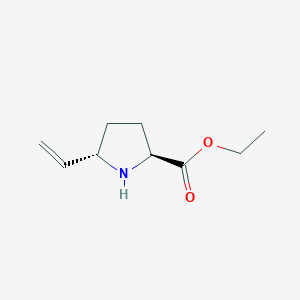

(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure It is an ester derivative of pyrrolidine-2-carboxylic acid and contains a vinyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

Reduction: The compound can be reduced to form saturated derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Amines, alcohols, or other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Saturated pyrrolidine derivatives.

Substitution: Amides, other esters.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

Catalytic Applications

Proline derivatives, including 5-ethenyl-ethyl ester, are frequently used as catalysts in organic reactions due to their ability to facilitate the formation of complex structures. For instance, proline-catalyzed reactions have been instrumental in synthesizing biologically promising heterocycles. These heterocycles are crucial scaffolds for drug discovery and development, showcasing the versatility of proline derivatives in medicinal chemistry .

Case Study: Heterocycle Formation

A study demonstrated the use of proline as a catalyst for synthesizing various heterocyclic compounds. The results indicated that proline not only enhances reaction rates but also improves selectivity in forming desired products, making it a valuable tool in organic synthesis .

Cancer Treatment Research

Inhibition of Proline Catabolism

Recent research has explored the inhibition of proline catabolism as a potential therapeutic strategy for cancer treatment. The method involves targeting the metabolic pathways of proline to enhance the efficacy of cancer therapies. By inhibiting enzymes responsible for proline breakdown, researchers aim to restore p53 function in cancer cells, which can lead to improved treatment outcomes .

Case Study: Therapeutic Implications

A patent application highlighted methods for using proline metabolism inhibitors combined with traditional cancer therapies. The findings suggest that this approach could enhance the effectiveness of existing treatments by targeting metabolic vulnerabilities in cancer cells .

Material Science Applications

Polymer Development

Proline derivatives have also been utilized in the synthesis of polymers with unique properties. For example, the synthesis of 5-ethyl-substituted poly(L-prolines) has shown promising characteristics for applications in biocompatible materials. These polymers can be tailored for specific uses in drug delivery systems and tissue engineering .

Case Study: Poly(L-prolines) Properties

Research conducted on poly(L-prolines) indicated that these materials exhibit favorable mechanical and thermal properties, making them suitable candidates for biomedical applications. The ability to modify their structure allows for enhanced functionality in various applications .

Enantioselective Synthesis

Asymmetric Reactions

The compound has been employed in enantioselective synthesis processes, particularly in the formation of chiral centers in organic molecules. The use of proline derivatives as chiral catalysts has led to significant advancements in producing enantiomerically pure compounds necessary for pharmaceuticals .

Case Study: Asymmetric Total Synthesis

A notable example includes a study where proline was used to catalyze an asymmetric total synthesis of morphine derivatives. The process achieved high enantioselectivity and yield, demonstrating the effectiveness of proline-based catalysts in complex organic syntheses .

Summary Table: Applications of Proline Derivatives

| Application Area | Description | Key Findings |

|---|---|---|

| Bioactive Molecules | Catalysis for heterocycle formation | Enhanced reaction rates and selectivity; critical for drug development |

| Cancer Treatment | Inhibition of proline catabolism | Potential to improve efficacy of cancer therapies |

| Material Science | Development of biocompatible polymers | Favorable mechanical properties suitable for biomedical applications |

| Enantioselective Synthesis | Chiral catalysis for asymmetric reactions | High enantioselectivity achieved in complex syntheses |

Mecanismo De Acción

The mechanism of action of (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to an active form in the body. The molecular targets and pathways involved can vary but may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

(2S,5S)-Methyl 5-vinylpyrrolidine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

(2S,5S)-tert-Butyl 5-vinylpyrrolidine-2-carboxylate: Contains a tert-butyl ester group, offering different steric and electronic properties.

(2S,5S)-5-Vinylpyrrolidine-2-carboxylic acid: The free acid form without esterification.

Uniqueness

(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity. The ethyl ester provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical and biological applications.

Actividad Biológica

Proline, 5-ethenyl-, ethyl ester, trans- (9CI) is a synthetic derivative of proline that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Proline, 5-ethenyl-, ethyl ester, trans- (9CI) is characterized by the presence of an ethylene group attached to the proline backbone, which contributes to its unique reactivity and biological properties. The compound can be represented as follows:

This structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

Synthesis

The synthesis of Proline, 5-ethenyl-, ethyl ester typically involves several steps:

- Formation of the Proline Backbone : Starting from L-proline or its derivatives.

- Ethenylation : Introducing the ethenyl group through reactions such as alkylation or via intermediates like vinyl halides.

- Esterification : Reacting with ethanol to form the ethyl ester.

These steps allow for the production of the compound with specific stereochemical configurations necessary for biological activity.

Biological Activity

Proline derivatives have been investigated for their diverse biological activities. The specific compound has shown potential in several areas:

- Ligand Activity : It acts as a ligand in biochemical assays, potentially interacting with various biological targets such as enzymes and receptors.

- Therapeutic Properties : Preliminary studies suggest it may serve as a precursor for biologically active compounds, indicating potential therapeutic applications .

- Mechanism of Action : The mechanism may involve enzyme inhibition or modulation of biochemical pathways, acting as a prodrug that is metabolized into an active form within the body.

Case Study 1: Ligand Interaction

In a study examining the interaction between Proline derivatives and enzyme targets, it was found that these compounds could effectively inhibit specific enzymes involved in metabolic pathways. The binding affinity was measured using various biochemical assays, demonstrating significant inhibitory activity against target enzymes.

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing various proline derivatives, including Proline, 5-ethenyl-, ethyl ester. The synthesized compounds were evaluated for their cytotoxicity using cancer cell lines. Results indicated that certain derivatives exhibited promising antitumor activity, warranting further investigation into their mechanisms of action and potential clinical applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOGTANDWGQXED-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](N1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.